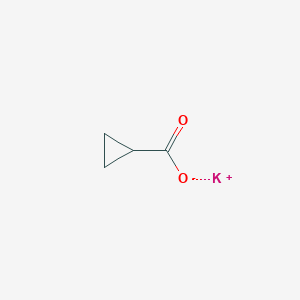
Potassiumcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate (CAS: 2413884-49-6) is a potassium salt of a cyclopropanecarboxylic acid derivative. Its molecular formula is C₉H₇ClKNO₂, with a molecular weight of 235.71 g/mol . The compound features a cyclopropane ring fused to a 5-chloropyridinyl substituent, which confers unique electronic and steric properties. The carboxylate group is deprotonated and stabilized by the potassium counterion, enhancing its solubility in polar solvents.
Key properties include:
- Purity: ≥95% (HPLC) .
- Storage: Long-term storage conditions are unspecified, but the compound is labeled for laboratory use only .
- Applications: Primarily used in synthetic chemistry and pharmaceutical research due to its strained cyclopropane ring and aromatic chloropyridinyl group, which may serve as a building block for bioactive molecules .
Physical data (melting point, boiling point, density) remain unreported in available sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:
C3H5COOH+KOH→C3H5COOK+H2O
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Potassiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxylate derivatives with additional oxygen-containing functional groups.
Reduction: Cyclopropanol or other reduced forms of the compound.
Substitution: Halogenated cyclopropanecarboxylate derivatives
Scientific Research Applications
Potassiumcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of potassiumcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The carboxylate group can form ionic bonds with metal ions or other positively charged species, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxylate Derivatives
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Potassium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate | 2413884-49-6 | C₉H₇ClKNO₂ | 235.71 | Cyclopropane, chloropyridinyl, carboxylate |
| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | Cyclopropane, Boc-protected amino, carboxylic acid |
| 1-Cyanocyclopentanecarboxylic acid | 540490-54-8 | C₇H₉NO₂ | 139.15 | Cyclopentane, cyano, carboxylic acid |
| Methyl cyclopropanecarboxylate | 2868-37-3 | C₅H₈O₂ | 100.12 | Cyclopropane, methyl ester |
| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 90940-40-2 | C₁₀H₉ClO₂ | 196.63 | Cyclopropane, 4-chlorophenyl, carboxylic acid |
Reactivity and Solubility
- 1-(Boc-Amino)...: The tert-butoxycarbonyl (Boc) group increases steric bulk and lipophilicity, making it suitable for peptide synthesis but less water-soluble .
- Methyl cyclopropanecarboxylate : The ester group reduces polarity, favoring organic-phase reactions .
Properties
Molecular Formula |
C4H5KO2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
potassium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
UONCBBXTLALNEV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















